REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].N#N.[N:9]1([CH:15]([CH3:20])[C:16](OC)=[O:17])[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1.[OH-].[Na+]>O.C1COCC1>[N:9]1([CH:15]([CH3:20])[CH2:16][OH:17])[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C(C(=O)OC)C
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After 30 min of stirring
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through Celite®
|
Type
|
CONCENTRATION
|
Details
|
the organic portion was concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].N#N.[N:9]1([CH:15]([CH3:20])[C:16](OC)=[O:17])[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1.[OH-].[Na+]>O.C1COCC1>[N:9]1([CH:15]([CH3:20])[CH2:16][OH:17])[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C(C(=O)OC)C
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After 30 min of stirring
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through Celite®
|
Type
|
CONCENTRATION
|
Details
|
the organic portion was concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].N#N.[N:9]1([CH:15]([CH3:20])[C:16](OC)=[O:17])[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1.[OH-].[Na+]>O.C1COCC1>[N:9]1([CH:15]([CH3:20])[CH2:16][OH:17])[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C(C(=O)OC)C
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After 30 min of stirring
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through Celite®
|
Type
|
CONCENTRATION
|
Details
|
the organic portion was concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |